Ethyl4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a heterocyclic compound with a unique structure that includes a pyrrolo[2,1-f][1,2,4]triazine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including ethyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, can be achieved through various methods. Some common synthetic routes include:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired triazine compound.
Synthesis via Bromohydrazone: This route involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.
Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent cyclization to form the final product.
Industrial Production Methods
Industrial production of ethyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate typically involves optimized synthetic routes that ensure high yield and purity. These methods often utilize automated processes and advanced reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Ethyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of antiviral and anticancer agents due to its unique structure and potential biological activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to and inhibit certain enzymes and proteins, thereby modulating various biological processes . For example, it has been shown to inhibit kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Ethyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate can be compared with other similar compounds, such as:
4-Amino-5-bromopyrrolo[1,2-f][1,2,4]triazine: This compound shares a similar core structure but differs in the position of functional groups.
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Another similar compound with variations in the functional groups attached to the triazine ring.
Properties
Molecular Formula |
C9H9BrN4O2 |
---|---|
Molecular Weight |
285.10 g/mol |
IUPAC Name |
ethyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate |
InChI |
InChI=1S/C9H9BrN4O2/c1-2-16-9(15)6-3-5(10)7-8(11)12-4-13-14(6)7/h3-4H,2H2,1H3,(H2,11,12,13) |
InChI Key |
FRVLDBYZPNFKSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2N1N=CN=C2N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.